molecular formula C24H36O6 B14366363 Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester CAS No. 90374-86-0

Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester

Cat. No.: B14366363
CAS No.: 90374-86-0
M. Wt: 420.5 g/mol
InChI Key: UNLBVDZKMBYCGV-RQDSQJSGSA-N
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Description

Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a butanedioic acid moiety esterified with a highly substituted naphthalenyl-pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester typically involves multi-step organic synthesis. The key steps include:

    Formation of the butanedioic acid moiety: This can be achieved through the oxidation of butane-1,4-diol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Synthesis of the naphthalenyl-pentenyl group: This involves the cyclization of appropriate precursors followed by functional group modifications to introduce the desired substituents.

    Esterification: The final step involves the esterification of the butanedioic acid with the naphthalenyl-pentenyl alcohol under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or alkene sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and cyclization reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester: This compound is unique due to its specific structural features and substituents.

    Other esters of butanedioic acid: These compounds may have different substituents, leading to variations in their chemical and biological properties.

    Naphthalenyl derivatives: Compounds with similar naphthalenyl structures but different functional groups can exhibit different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

90374-86-0

Molecular Formula

C24H36O6

Molecular Weight

420.5 g/mol

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-(3-carboxypropanoyloxy)-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C24H36O6/c1-16(12-15-30-21(27)11-10-20(25)26)6-8-18-17(2)7-9-19-23(18,3)13-5-14-24(19,4)22(28)29/h12,18-19H,2,5-11,13-15H2,1,3-4H3,(H,25,26)(H,28,29)/b16-12+/t18-,19+,23+,24-/m0/s1

InChI Key

UNLBVDZKMBYCGV-RQDSQJSGSA-N

Isomeric SMILES

C/C(=C\COC(=O)CCC(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C

Canonical SMILES

CC(=CCOC(=O)CCC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C

Origin of Product

United States

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